molecular formula C8H19O3PS B162764 O,O-Dibutyl hydrogen thiophosphate CAS No. 10163-62-9

O,O-Dibutyl hydrogen thiophosphate

Cat. No.: B162764
CAS No.: 10163-62-9
M. Wt: 226.28 g/mol
InChI Key: CCLBBCBPHBBKKD-UHFFFAOYSA-N
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Description

O,O-Dibutyl hydrogen thiophosphate (C₈H₁₉O₃PS) is an organophosphorus compound characterized by two butyl groups (C₄H₉) attached to the phosphorus atom, with one oxygen and one sulfur atom forming a thiophosphate ester bond. Thiophosphates are widely utilized in agrochemicals (e.g., insecticides), pharmaceuticals, and materials science due to their reactivity and stability .

Properties

CAS No.

10163-62-9

Molecular Formula

C8H19O3PS

Molecular Weight

226.28 g/mol

IUPAC Name

dibutoxy-hydroxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H19O3PS/c1-3-5-7-10-12(9,13)11-8-6-4-2/h3-8H2,1-2H3,(H,9,13)

InChI Key

CCLBBCBPHBBKKD-UHFFFAOYSA-N

SMILES

CCCCOP(=S)(O)OCCCC

Isomeric SMILES

CCCCOP(=O)(OCCCC)S

Canonical SMILES

CCCCOP(=S)(O)OCCCC

Other CAS No.

10163-62-9

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiophosphates

Structural Differences

Thiophosphates vary primarily in their alkyl substituents, which influence their physical and chemical properties:

Compound Molecular Formula Alkyl Groups Molecular Weight (g/mol) Key Features
O,O-Dibutyl hydrogen thiophosphate C₈H₁₉O₃PS Butyl (C₄H₉) ~242.3 (estimated) Higher lipophilicity, slower degradation
O,O-Diethyl thiophosphate C₄H₁₀O₃PS Ethyl (C₂H₅) 184.16 Common pesticide byproduct
O,O-Dimethyl thiophosphate C₂H₆O₃PS Methyl (CH₃) 156.10 Higher solubility, faster hydrolysis
Triethyl thiophosphate C₆H₁₅O₃PS Ethyl (C₂H₅) 198.21 Used in chiral synthesis

Key Observations :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., butyl) increase lipophilicity, enhancing membrane permeability in biological systems but reducing aqueous solubility. This property is critical in pesticide design, where persistence in the environment is a concern .
  • Stereochemical Effects : Triethyl thiophosphate exhibits chirality, enabling its use in stereospecific enzymatic reactions, a feature less explored in the dibutyl variant .

Reactivity and Stability

Hydrolysis and Degradation:
  • O,O-Diethyl and Dibutyl Thiophosphates: Both undergo hydrolysis via cleavage of P–O or P–S bonds. However, the dibutyl variant degrades more slowly due to steric hindrance from bulkier alkyl groups. For example, O,O-diethyl thiophosphate degrades into 4-nitrophenol and inorganic anions (e.g., PO₄³⁻, SO₄²⁻) under UV/H₂O₂ treatment, while dibutyl analogs likely form larger organic byproducts .
  • Methyl vs. Ethyl : O,O-Dimethyl thiophosphate hydrolyzes faster due to smaller steric effects, making it less persistent in environmental systems .

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